Vareniclintartrat

Übersicht

Beschreibung

Varenicline tartrate is a prescription medication primarily used as a smoking cessation aid. It is a highly selective partial agonist of the nicotinic acetylcholine receptor α4β2 subtype. This compound is marketed under the brand names Champix and Chantix, among others. Varenicline tartrate helps reduce cravings and withdrawal symptoms associated with smoking cessation by binding to the same receptors as nicotine, thereby blocking nicotine’s effects .

Wissenschaftliche Forschungsanwendungen

Varenicline tartrate has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of nicotinic acetylcholine receptor agonists.

Biology: Investigated for its effects on neurotransmitter release and receptor binding.

Medicine: Widely used in clinical trials to evaluate its efficacy and safety as a smoking cessation aid.

Industry: Employed in the development of new formulations and delivery methods for smoking cessation therapies

Wirkmechanismus

Target of Action

Varenicline tartrate, also known as varenicline, is a prescription medication used to treat smoking addiction . It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Varenicline tartrate works by binding to α4β2 nicotinic acetylcholine receptors . It stimulates these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This dual action reduces nicotine cravings and withdrawal symptoms that occur when people stop smoking .

Biochemical Pathways

Varenicline tartrate’s action on the alpha4/beta2 subtype of the nicotinic acetylcholine receptor leads to the release of dopamine in the nucleus accumbens, the brain’s reward center . This reduces cravings and withdrawal symptoms associated with smoking cessation .

Pharmacokinetics

Varenicline tartrate exhibits linear pharmacokinetics after single or repeated doses . Absorption of varenicline is virtually complete after oral administration and systemic availability is 90% . Maximum plasma concentrations of varenicline typically occur within 3–4 hours after oral administration . The elimination half-life of varenicline is approximately 24 hours . Varenicline undergoes minimal metabolism, with 92% excreted unchanged in the urine . Renal elimination of varenicline is primarily through glomerular filtration along with active tubular secretion .

Result of Action

The result of varenicline tartrate’s action is a reduction in nicotine cravings and withdrawal symptoms, thereby aiding in smoking cessation . Despite potential adverse effects, varenicline has proven efficacy in helping individuals quit smoking . It is estimated that approximately one in eleven smokers who use varenicline successfully remain abstinent from tobacco at six months .

Action Environment

The action of varenicline tartrate is influenced by various factors. For instance, renal function is a clinically important factor leading to interindividual variability in systemic exposure to varenicline . Although no dose adjustment is required for subjects with mild to moderate renal impairment, a dose reduction to 1 mg/day is indicated for subjects with severe renal insufficiency . After accounting for renal function, there was no apparent effect of age, sex, or race on varenicline pharmacokinetics .

Biochemische Analyse

Biochemical Properties

Varenicline tartrate plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2 subtype, which is predominantly found in the brain. By binding to these receptors, varenicline tartrate partially stimulates them, leading to the release of dopamine, a neurotransmitter associated with pleasure and reward. This interaction helps reduce the craving for nicotine and alleviates withdrawal symptoms. Additionally, varenicline tartrate has been shown to interact with other nicotinic receptor subtypes, including α3β4, α3β2, and α6-containing receptors, albeit with lower affinity .

Cellular Effects

Varenicline tartrate exerts various effects on different types of cells and cellular processes. In neuronal cells, it modulates the activity of nicotinic acetylcholine receptors, leading to changes in cell signaling pathways and neurotransmitter release. This modulation affects gene expression and cellular metabolism, ultimately influencing cell function. Varenicline tartrate has been shown to reduce the release of dopamine in response to nicotine, thereby decreasing the reinforcing effects of smoking. It also affects other neurotransmitter systems, such as glutamate and GABA, which play a role in addiction and withdrawal .

Molecular Mechanism

The molecular mechanism of varenicline tartrate involves its binding interactions with nicotinic acetylcholine receptors. By acting as a partial agonist at the α4β2 subtype, varenicline tartrate competes with nicotine for binding sites on these receptors. This competition results in a partial activation of the receptors, leading to the release of dopamine and other neurotransmitters. Unlike nicotine, which fully activates the receptors, varenicline tartrate produces a milder response, reducing the craving for nicotine and minimizing withdrawal symptoms. Additionally, varenicline tartrate’s binding to other nicotinic receptor subtypes contributes to its overall effects on the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of varenicline tartrate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Varenicline tartrate has shown good stability under standard laboratory conditions, with minimal degradation over extended periods. In vitro and in vivo studies have demonstrated that varenicline tartrate maintains its efficacy in reducing nicotine cravings and withdrawal symptoms over time. Long-term use of varenicline tartrate has been associated with sustained smoking cessation rates and improved overall health outcomes .

Dosage Effects in Animal Models

Studies in animal models have provided valuable insights into the dosage effects of varenicline tartrate. Different dosages of varenicline tartrate have been tested to determine their impact on nicotine addiction and withdrawal. These studies have shown that higher doses of varenicline tartrate result in more significant reductions in nicotine cravings and withdrawal symptoms. At very high doses, varenicline tartrate may cause adverse effects, such as nausea and gastrointestinal disturbances. It is essential to find the optimal dosage that balances efficacy and tolerability in animal models before translating these findings to human use .

Metabolic Pathways

Varenicline tartrate undergoes minimal metabolism in the body, with the majority of the compound excreted unchanged in the urine. This limited metabolism reduces the risk of drug interactions and ensures consistent therapeutic effects. The primary metabolic pathway involves renal excretion, with approximately 92% of the administered dose eliminated unchanged. This high level of excretion highlights the importance of renal function in the clearance of varenicline tartrate from the body .

Transport and Distribution

Varenicline tartrate is transported and distributed within cells and tissues through various mechanisms. It has a relatively low protein binding affinity, with less than 20% of the compound bound to plasma proteins. This low binding affinity allows for efficient distribution throughout the body. Varenicline tartrate is primarily excreted by the kidneys, with minimal hepatic metabolism. The compound’s distribution is influenced by its solubility and permeability properties, ensuring its availability at target sites within the central nervous system .

Subcellular Localization

The subcellular localization of varenicline tartrate is primarily within the central nervous system, where it interacts with nicotinic acetylcholine receptors. The compound’s ability to cross the blood-brain barrier allows it to reach its target receptors in the brain. Varenicline tartrate’s activity is influenced by its binding to specific receptor subtypes, such as α4β2, which are predominantly found in neuronal cells. This subcellular localization is crucial for its efficacy in reducing nicotine cravings and withdrawal symptoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of varenicline tartrate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications. The final step involves the reaction of varenicline freebase with L-tartaric acid to form the tartrate salt .

Industrial Production Methods: Industrial production of varenicline tartrate follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Varenicline tartrate undergoes various chemical reactions, including:

Oxidation: Varenicline can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Varenicline can undergo substitution reactions, particularly at the nitrogen atoms in its structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives .

Vergleich Mit ähnlichen Verbindungen

Bupropion: Another smoking cessation aid that works by inhibiting the reuptake of dopamine and norepinephrine.

Nicotine Replacement Therapy: Includes products like nicotine patches, gum, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms.

Cytisine: A plant-based alkaloid that acts as a partial agonist of nicotinic acetylcholine receptors.

Uniqueness of Varenicline Tartrate: Varenicline tartrate is unique in its high selectivity and partial agonist activity at the α4β2 nicotinic acetylcholine receptors. This specificity allows it to effectively reduce cravings and withdrawal symptoms while minimizing the risk of addiction and side effects associated with full agonists like nicotine .

Eigenschaften

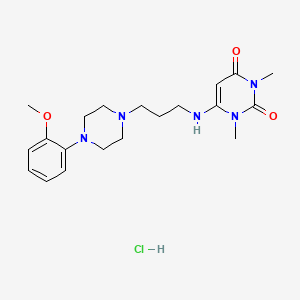

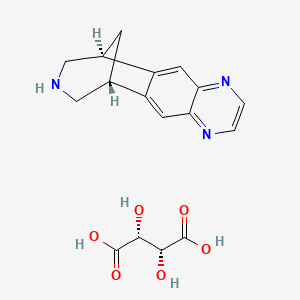

CAS-Nummer |

375815-87-5 |

|---|---|

Molekularformel |

C17H19N3O6 |

Molekulargewicht |

361.3 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m.1/s1 |

InChI-Schlüssel |

TWYFGYXQSYOKLK-CYUSMAIQSA-N |

SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |

Aussehen |

White to beige crystalline powder |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine Champix Chantix varenicline varenicline tartrate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

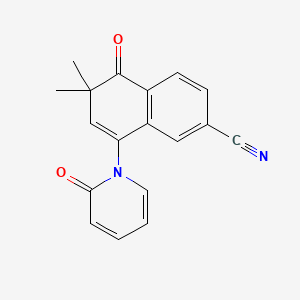

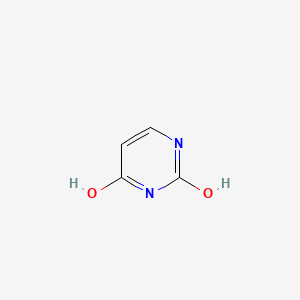

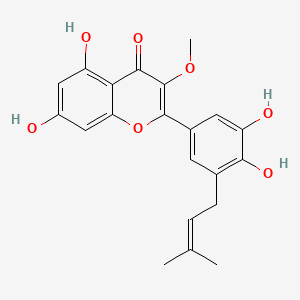

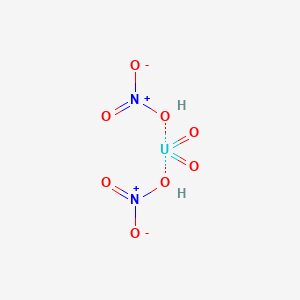

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)